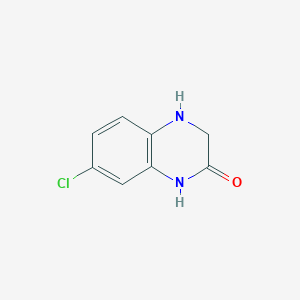

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Description

Properties

IUPAC Name |

7-chloro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSLFQDLMDRXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301277 | |

| Record name | 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66367-05-3 | |

| Record name | 7-Chloro-3,4-dihydro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66367-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 142167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066367053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66367-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66367-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Cyclization Method

- Starting Materials: 4-chloro-o-phenylenediamine and glyoxal or derivatives.

- Reaction: Condensation of the diamine with a 1,2-dicarbonyl compound under acidic or neutral conditions, followed by cyclization to form the quinoxalin-2-one ring.

- Notes: This method is widely used for quinoxaline derivatives but requires careful control of reaction conditions to ensure selective formation of the 7-chloro substituted product.

Functionalization via C–H Activation

Recent advances have introduced metal-free radical-based methods for functionalizing quinoxalin-2-one cores:

- Method: Iodide/peroxide catalyzed C–H activation allows direct arylation or alkylation at specific positions on the quinoxalin-2-one scaffold.

- Advantages: Metal-free, broad functional group tolerance, and one-step reaction conditions.

- Relevance: While this method is more commonly applied to 3-substituted quinoxalin-2-ones, it provides a platform for further derivatization of 7-chloroquinoxalin-2-one derivatives.

Specific Preparation Methods for 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

While direct literature on the synthesis of this compound is limited, related quinoxalinone derivatives and their preparation methods provide insight into effective synthetic routes.

Reduction of 7-Chloroquinoxalin-2-one

- Process: Starting from 7-chloroquinoxalin-2-one, catalytic hydrogenation or chemical reduction can be employed to selectively reduce the 3,4-double bond, yielding the 3,4-dihydro derivative.

- Catalysts: Commonly Pd/C or Raney Nickel under hydrogen atmosphere.

- Conditions: Mild temperature and pressure to avoid over-reduction or dehalogenation.

Cyclization of 4-Chloro-o-phenylenediamine with α-Keto Acids

- Procedure: Condensation of 4-chloro-o-phenylenediamine with α-keto acids or their esters, followed by cyclization under reflux in solvents such as ethanol or acetic acid.

- Outcome: Formation of the quinoxalin-2-one ring with chlorine substitution at the 7-position.

- Subsequent Step: Partial reduction of the quinoxalinone ring to the dihydro form as above.

Crystallization and Purification Techniques

A patent related to a structurally similar compound, 7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone, provides detailed crystallization methods that can be adapted for this compound purification:

| Step | Description | Details |

|---|---|---|

| 1 | Suspension | Suspend crude compound in an organic solvent |

| 2 | Heating | Heat suspension to reflux temperature |

| 3 | Cooling | Allow solution to cool gradually to room temperature |

| 4 | Crystallization | Crystals form during cooling |

| 5 | Filtration | Collect crystals by filtration |

| 6 | Washing | Wash crystals with cold solvent to remove impurities |

| 7 | Drying | Dry crystals under reduced pressure or ambient conditions |

Preferred solvents for crystallization include methanol, ethanol (absolute or denatured), 2-propanol, ethyl acetate, toluene, and acetonitrile. The choice depends on solubility and purity requirements.

Research Findings and Yields

- Yields: Reduction and cyclization steps typically yield 60–80% of the desired dihydroquinoxalinone derivatives, depending on reaction conditions and purity of starting materials.

- Purity: Crystallization methods can achieve purities exceeding 98%, essential for further applications in pharmaceutical synthesis.

- Reaction Times: Cyclization reactions generally require several hours under reflux, while reductions may take 1–4 hours depending on catalyst and conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of 4-chloro-o-phenylenediamine with α-keto acids | 4-chloro-o-phenylenediamine, α-keto acid | Reflux in ethanol or acetic acid, several hours | 60–75 | Forms quinoxalin-2-one core |

| Catalytic reduction of 7-chloroquinoxalin-2-one | 7-chloroquinoxalin-2-one | Pd/C or Raney Ni, H2 atmosphere, mild temp | 70–80 | Selective 3,4-dihydro formation |

| Crystallization purification | Crude this compound | Reflux in methanol/ethanol, slow cooling | N/A | Purity >98% achievable |

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound back to its fully reduced form using hydrogenation catalysts.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinoxaline derivatives.

Reduction: Fully reduced quinoxaline.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the carbonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

7-Amino-3,4-dihydro-1H-quinoxalin-2-one dihydrochloride (CAS: 6272-29-3)

- Molecular Formula : C₈H₉N₃O·2HCl.

- Applications: Amino derivatives are often intermediates in drug discovery for further functionalization (e.g., amidation, acylation) .

7-Chloro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CID: 11195186)

Functional Group Modifications

7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one (CAS: 147778-05-0)

- Molecular Formula : C₉H₇ClN₂O₃.

- Key Differences: The nitro group (-NO₂) at position 3 introduces strong electron-withdrawing effects, altering redox properties and reactivity. This compound is more electrophilic, favoring nucleophilic substitution reactions .

- Hazards : Nitro groups increase explosion risk under high heat or friction .

6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 146738-87-6)

- Molecular Formula : C₁₀H₁₁ClN₂O.

- Key Differences: Chlorine at position 6 (vs. The 1,3-dimethyl groups further distort the ring conformation .

Core Structure Variations

3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

- Key Differences: Replacement of the quinoxalinone core with a benzoxazinone scaffold introduces an oxygen atom, altering hydrogen-bonding patterns and metabolic stability. The benzo[d][1,3]dioxolyl group enhances π-π stacking interactions in target binding .

Comparative Data Table

Biological Activity

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. Its molecular formula is C8H7ClN2O, with a molecular weight of 182.61 g/mol. This compound exhibits a unique structure characterized by a chloro substituent at the 7-position and a dihydroquinoxalinone framework, making it a subject of interest for various pharmacological applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes starting from o-phenylenediamine. Key reagents include acetic anhydride and other dehydrating agents to facilitate cyclization. The compound's planar structure is typical of aromatic systems, which contributes to its reactivity and interaction with biological targets .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines. Notably, it has shown promising results with IC50 values in the low micromolar range against colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines. For instance, one study reported an IC50 of 1.9 µg/mL against HCT-116 cells, which is comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory and Antioxidant Effects

In addition to its antibacterial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In vivo studies using carrageenan-induced edema models have shown significant reductions in inflammation . Furthermore, the compound exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : By targeting enzymes such as COX and lipoxygenase.

- Interference with Cell Signaling Pathways : Inhibiting pathways involved in cancer cell proliferation and survival.

- Binding to DNA : Potentially disrupting DNA replication in cancer cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,4-Dihydroquinoxalin-2-one | Lacks chlorine substituent | More basic structure; less potent activity |

| 7-Hydroxyquinoxalinone | Hydroxy group at the 7-position | Enhanced solubility; different bioactivity |

| Quinoxaline | Fully aromatic structure | More stable; different reactivity profile |

This table highlights how the presence of both chloro and dihydro functionalities in this compound significantly influences its biological activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Anticancer Study : A study involving HCT-116 and MCF-7 cell lines revealed that this compound could inhibit cell proliferation effectively at low concentrations.

- Antimicrobial Assessment : In vitro tests demonstrated that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent.

- Inflammation Model : In vivo experiments showed that treatment with this compound led to a significant reduction in paw edema in rats subjected to carrageenan injection, supporting its anti-inflammatory claims .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.